REACTION_CXSMILES
|
C1C=CC=CC=1.[C:7]1([CH3:15])[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[CH:8]=1.O=O.C1(C2C=CC=CC=2)C=CC=CC=1.CC1C=C(C)C=C(C)C=1C1C=CC=CC=1.CC1C=C(C)C=C(C)C=1CC1C=C(C)C=C(C)C=1.C1([OH:69])C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(=O)C>[CH3:15][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[OH:69] |f:7.8.9|
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
4.5 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)CC1=CC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.7 mmol | |
AMOUNT: MASS | 0.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |